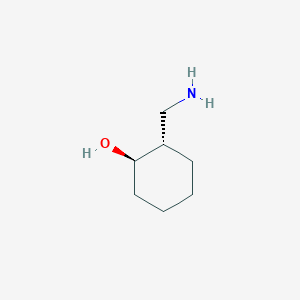

trans-2-Aminomethyl-1-cyclohexanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFBZBVCAWDFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347860, DTXSID001347861 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133269-86-0, 5691-09-8 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Stereoselective Organic Synthesis

The true value of trans-2-Aminomethyl-1-cyclohexanol lies in its application in stereoselective organic synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. Its rigid trans-configuration and chair conformation are instrumental in its effectiveness as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis. evitachem.com

Derivatives of optically active trans-2-aminocyclohexanol have been successfully employed as ligands in asymmetric catalysis. For instance, in the asymmetric phenyl transfer reaction to benzaldehydes and the transfer hydrogenation of aryl ketones, the use of ligands derived from these amino alcohols has led to the formation of products with high enantiomeric excess, reaching up to 96% ee. nih.gov This high degree of stereocontrol is critical in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.

The synthesis of these chiral ligands often involves the derivatization of the amino and hydroxyl groups of the this compound backbone. This modularity allows for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic transformations.

Role in Cyclic Aminoalcohol Chemistry Scholarship

Within the broader field of cyclic aminoalcohol chemistry, trans-2-Aminomethyl-1-cyclohexanol serves as a significant subject of study. Cyclic 1,3-amino alcohols are recognized as important synthons and are core structures in numerous bioactive molecules. sioc-journal.cn The study of compounds like this compound provides valuable insights into the conformational preferences and reactivity of this important class of molecules.

The fixed spatial relationship between the amino and hydroxyl groups in the trans-decalin framework allows for its use as a scaffold to create conformationally restricted analogues of biologically important molecules. This is a key strategy in medicinal chemistry for studying enzyme-substrate interactions and designing potent and selective enzyme inhibitors. evitachem.com Research into its derivatives contributes to the fundamental understanding of how the stereochemistry of a ligand influences the outcome of an asymmetric reaction.

Historical Development of Research on 1,3 Difunctional Cyclohexane Derivatives

Stereospecific Synthesis of Configurational Isomers

The relative orientation of the aminomethyl and hydroxyl groups on the cyclohexane ring is crucial for the compound's application. Therefore, synthetic strategies often prioritize the stereospecific formation of the trans-isomer.

Targeted Synthesis of trans-Isomers

A prominent method for the targeted synthesis of the trans-isomer involves the nucleophilic ring-opening of cyclohexene (B86901) oxide. The reaction with ammonia (B1221849) or a protected amine, such as benzylamine, proceeds via a trans-diaxial opening of the epoxide ring, leading to the desired trans stereochemistry. For instance, the reaction of cyclohexene oxide with ammonia under high temperature and pressure yields racemic this compound. evitachem.com A greener approach utilizes hot water as a solvent for the reaction between cyclohexene oxide and benzylamine, affording racemic trans-2-(benzylamino)cyclohexanol in high yield (92%). This preference for the trans product is a result of the inherent stereoelectronic demands of the epoxide ring-opening mechanism.

Another strategy to achieve trans selectivity is through the reduction of specific precursors. For example, a highly trans-diastereoselective synthesis of a related cyclobutanol (B46151) derivative was achieved using a ketoreductase (KRED) catalyzed reaction, highlighting the potential of biocatalysis in achieving high stereoselectivity. nih.gov While not directly applied to this compound in the provided sources, this approach demonstrates a powerful method for controlling diastereoselectivity.

Comparative Synthesis with cis-Analogs

The synthesis of both cis and trans isomers of 2-aminocyclohexanol derivatives is often achievable, allowing for comparative studies. nih.gov The choice of synthetic route and reaction conditions can influence the stereochemical outcome. For instance, while the ring-opening of cyclohexene oxide with amines preferentially yields the trans-isomer, alternative routes starting from different precursors or using different reagents might favor the formation of the cis-isomer. The availability of both isomers is significant for structure-activity relationship studies and for applications in asymmetric catalysis where the ligand geometry is critical. nih.gov

Reductive Synthesis Approaches

Reductive methods are a cornerstone in the synthesis of this compound and its derivatives, often employed to convert carbonyl or nitro groups into the desired amine and alcohol functionalities.

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including amides, esters, and carboxylic acids, to the corresponding amines and alcohols. byjus.comyoutube.comyoutube.com In the context of synthesizing amino alcohols, LiAlH₄ can be used to reduce amino acids or their derivatives. orgsyn.org For example, the reduction of an appropriate cyclic amino acid or a precursor containing a nitrile group can yield this compound. The mechanism of nitrile reduction with LiAlH₄ involves the formation of an imine intermediate which is then further reduced to the primary amine. mdpi.com These reductions are typically performed in anhydrous, non-protic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative and often milder method for reduction. This technique is widely used for the reduction of nitro groups and for deprotection steps, such as the removal of a benzyl (B1604629) group. nih.gov For instance, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol can be debenzylated via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under hydrogen gas to yield the enantiopure this compound.

Catalytic hydrogenation of nitrocyclohexane (B1678964) can also be a pathway to various valuable cyclohexyl compounds, including cyclohexanol (B46403) and cyclohexylamine, which are precursors or analogs of the target molecule. rsc.org Furthermore, tandem reactions involving the transfer hydrogenation of nitroarenes to amines followed by reaction with epoxides, catalyzed by Pd/C, have been developed for the synthesis of β-amino alcohols. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For example, Zn-promoted Cu/Al₂O₃ catalysts have shown high efficiency in the hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol. rsc.org

Enantiomeric Resolution Techniques

Since many synthetic routes yield a racemic mixture of this compound, enantiomeric resolution is a critical step to obtain the individual enantiomers, which are often required for pharmaceutical applications and as chiral ligands in asymmetric synthesis.

The most common method for resolving racemic amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

A widely used and effective resolving agent for 2-aminocyclohexanol derivatives is mandelic acid. nih.gov By sequentially using (R)- and (S)-mandelic acid, both enantiomers of the amino alcohol can be obtained with high enantiomeric excess (>99% ee). nih.gov The process involves treating the racemic amine with one enantiomer of mandelic acid, separating the resulting diastereomeric salt, and then treating the mother liquor with the other enantiomer of mandelic acid. A simple aqueous workup then liberates the enantiopure amino alcohols.

Another effective resolving agent is (S)-2-methoxyphenylacetic acid, which has been shown to resolve racemic this compound with high efficiency, yielding the enantiopure amino alcohol with 99.8% ee and a recovery of 78.8%. evitachem.com

The table below summarizes the research findings on the enantiomeric resolution of trans-2-aminocyclohexanol and its derivatives.

| Resolving Agent | Target Compound | Enantiomeric Excess (ee) | Yield | Reference |

| (R)- and (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | >99% | Not specified | nih.gov |

| (S)-2-Methoxyphenylacetic Acid | This compound | 99.8% | 78.8% | evitachem.com |

| Chiral Mandelic Acid | trans-2-(benzylamino)cyclohexanol | >99% | Not specified |

Chromatographic methods, particularly those employing a Chiral Stationary Phase (CSP), also represent a powerful technique for the separation of enantiomers, capable of providing very high purity. mdpi.com

Synthetic Strategies for this compound and Its Derivatives

The chiral 1,2-amino alcohol this compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and chiral ligands. Its stereochemistry necessitates the use of specific synthetic methodologies to isolate the desired enantiomers. This article focuses on the preparative strategies for obtaining enantiomerically pure this compound and its subsequent derivatization into advanced analogs.

Applications in Asymmetric Catalysis and Advanced Organic Transformations

Utilization as Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org The effectiveness of an auxiliary relies on its ability to enforce a specific conformation or transition state, thereby leading to high diastereoselectivity. wikipedia.orgyoutube.com 1,2-amino alcohols, such as trans-2-aminomethyl-1-cyclohexanol, and their derivatives are frequently employed as chiral auxiliaries in a variety of asymmetric reactions. nih.gov

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes new stereocenters. Chiral auxiliaries are widely used to control the stereochemical outcome of these reactions. rsc.org While a multitude of chiral auxiliaries have been developed for this purpose, those based on cyclic scaffolds, such as the cyclohexyl framework, have proven effective in creating a rigid and predictable chiral environment. sigmaaldrich.com For instance, chiral oxazolidinones, often derived from amino alcohols, are a well-established class of auxiliaries that direct the alkylation of enolates with high diastereoselectivity. rsc.org

Similarly, cyclohexyl-based auxiliaries have demonstrated high efficiency in directing the diastereoselective alkylation of various substrates. sigmaaldrich.com For example, the diastereoselective alkylation of ethyl 2-methyl- and 2-ethylacetoacetates has been achieved with high diastereomeric excess (92->95% de) using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. nih.gov Although direct and extensive examples of this compound as a chiral auxiliary in asymmetric alkylation are not prominently documented in peer-reviewed literature, its structural similarity to other successful 1,2-amino alcohols and cyclohexyl-based auxiliaries suggests its potential for such applications. nih.govsigmaaldrich.com The formation of a chiral oxazolidinone or a related heterocyclic derivative from this compound could provide a rigid template to control the approach of an electrophile to an enolate, thereby inducing high stereoselectivity.

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols. While this process is often catalyzed by chiral metal-ligand complexes, chiral auxiliaries can also play a crucial role in directing the stereochemical outcome of the reduction.

A novel and innovative strategy combines asymmetric catalysis with the concept of a transient chiral auxiliary for hydrogenation reactions. acs.orgnih.gov This approach involves the catalytic, enantioselective formation of a chiral moiety on the substrate from achiral precursors, which then directs a subsequent diastereoselective hydrogenation. acs.orgnih.gov For instance, a palladium-catalyzed carboetherification of propargylic amines can generate a chiral oxazolidine (B1195125) scaffold in situ. nih.govbohrium.com This newly formed stereocenter, acting as a built-in chiral auxiliary, then controls the stereoselectivity of the hydrogenation of an adjacent double bond, leading to the formation of chiral amino alcohols with high enantiomeric and diastereomeric purity. acs.orgnih.govmorressier.com This method capitalizes on the robustness of auxiliary-controlled reactions while only requiring a catalytic amount of a chiral source, merging the benefits of both asymmetric catalysis and chiral auxiliary-based synthesis. acs.orgnih.gov The application of this strategy provides efficient access to valuable chiral amino alcohol building blocks, which are precursors to various bioactive molecules. acs.org

The following table illustrates the results of a diastereoselective hydrogenation directed by a catalytically formed chiral auxiliary.

| Entry | Substrate | Product | Yield (%) | dr | ee (%) |

| 1 | 94 | >20:1 | 90 | ||

| 2 | 92 | >20:1 | 91 | ||

| 3 | 95 | >20:1 | 93 | ||

| Data sourced from a study on enantioselective carboetherification/hydrogenation. acs.org The reaction involves the hydrogenation of an oxazolidine intermediate formed in a prior catalytic step. |

The ene reaction is a pericyclic reaction that involves the formation of a new sigma bond between an alkene with an allylic hydrogen (the ene) and an electrophilic alkene (the enophile). Asymmetric ene reactions, controlled by chiral auxiliaries, are valuable for constructing stereochemically complex molecules.

The use of chiral auxiliaries based on the trans-cyclohexanol framework has been successfully demonstrated in asymmetric ene reactions. For example, trans-2-phenyl-1-cyclohexanol, a structural analogue of this compound, has been used as a chiral auxiliary in the ene reaction of a glyoxylate (B1226380) ester with an alkene. wikipedia.org In the presence of a Lewis acid like tin(IV) chloride, the chiral auxiliary directs the approach of the ene, resulting in the formation of the desired product with high diastereoselectivity (10:1 dr). wikipedia.org The steric hindrance provided by the bulky phenyl group on the cyclohexyl ring effectively shields one face of the enophile, leading to a preferential reaction trajectory. wikipedia.org Given the structural and conformational similarities, it is plausible that this compound could be similarly employed to induce stereoselectivity in ene reactions, with the aminomethyl group potentially offering an additional site for coordination or hydrogen bonding to further influence the reaction's stereochemical course.

Design and Application as Chiral Ligands in Metal-Catalyzed Reactions

The amino and hydroxyl groups of this compound make it an excellent candidate for a bidentate chiral ligand in metal-catalyzed asymmetric reactions. Upon coordination to a metal center, the rigid cyclohexyl backbone creates a well-defined and sterically demanding chiral environment around the active site, which can effectively discriminate between enantiotopic faces of a prochiral substrate.

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis for producing chiral secondary alcohols. The addition of diethylzinc (B1219324) to aldehydes, in particular, has been extensively studied and serves as a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols are among the most successful classes of ligands for this transformation.

When this compound is used as a chiral ligand, it reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a highly organized, chiral transition state. The steric bulk of the cyclohexyl ring and the specific geometry of the chelate ring dictate the facial selectivity of the ethyl group transfer from the zinc to the aldehyde, resulting in the formation of one enantiomer of the corresponding secondary alcohol in excess.

Research has shown that simple primary β-amino alcohols can act as efficient organocatalysts in such reactions. The following table summarizes the performance of various amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

| Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| (1R,2R)-2-(aminomethyl)cyclohexan-1-ol | 10 | Toluene | >95 | 85 |

| Phenylalaninol | 10 | Toluene | 98 | 98 |

| Valinol | 10 | Toluene | 97 | 96 |

| Data compiled from studies on the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols. |

The high yields and enantioselectivities achieved underscore the effectiveness of the chiral environment created by these amino alcohol ligands in controlling the stereochemical outcome of the addition reaction.

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comwikipedia.org The development of asymmetric Michael additions is of great interest, and chiral ligands play a key role in inducing enantioselectivity.

Simple primary β-amino alcohols, such as this compound, have been successfully employed as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov In these reactions, the amino alcohol is believed to act as a bifunctional catalyst. nih.gov The amino group can activate the β-keto ester by forming a nucleophilic enamine intermediate, while the hydroxyl group can activate the nitroalkene through hydrogen bonding, orienting it for a stereoselective attack. nih.gov

The effectiveness of this catalytic system is demonstrated in the reaction between methyl-2-oxocyclopentanecarboxylate and nitrostyrene (B7858105), which yields the corresponding Michael adduct with high diastereo- and enantioselectivity. nih.gov

Table of Asymmetric Michael Addition using a β-Amino Alcohol Catalyst

| Catalyst | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Phenylalaninol | 0 | 62 | 83:17 | 45 |

| Phenylalaninol | -30 | 75 | 98:2 | 98 |

| Valinol | -30 | 80 | 99:1 | 99 |

| Results from the asymmetric Michael addition of methyl-2-oxocyclopentanecarboxylate to nitrostyrene catalyzed by primary β-amino alcohols. nih.gov |

The results highlight that the structure of the amino alcohol and the reaction conditions, particularly temperature, have a significant impact on the stereochemical outcome. nih.gov The ability of these simple, readily available chiral ligands to catalyze complex bond formations with high levels of stereocontrol makes them valuable tools in synthetic organic chemistry. nih.gov

Role in Catalytic Oxidation Systems

While direct applications of this compound as a ligand in catalytic oxidation systems are not extensively documented in the reviewed literature, the closely related trans-2-aminocyclohexanol scaffold has proven effective in asymmetric catalysis, particularly in transfer hydrogenation reactions. nih.gov Derivatives of trans-2-(N-benzyl)amino-1-cyclohexanol have been successfully employed as ligands in the asymmetric transfer hydrogenation of aryl ketones, yielding chiral secondary alcohols with high enantiomeric excess (up to 96% ee). nih.gov This process, which involves the transfer of hydrogen from a donor molecule to the substrate, is a key transformation in synthetic organic chemistry. The success of these related systems suggests the potential of this compound to serve as a chiral ligand in various metal-catalyzed oxidation and reduction reactions, where the amino and hydroxyl moieties can coordinate to a metal center and create a chiral environment for the catalytic transformation.

Building Blocks for Complex Chiral Molecules

The enantiopure nature and the presence of two distinct functional groups make this compound a versatile chiral synthon for the construction of more complex molecules with defined stereochemistry.

Precursors for Enantioselective β-Amino Acid Synthesis

The use of this compound as a direct precursor for the enantioselective synthesis of β-amino acids is not prominently described in the surveyed scientific literature. General methods for the synthesis of chiral β-amino acids often involve the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters or the hydrogenation of enamines. google.com While 1,2-amino alcohols can be precursors to amino acids through various synthetic routes, a specific, established pathway commencing from this compound to β-amino acids has not been identified in the reviewed sources.

Synthesis of Chiral Heterocyclic Derivatives (e.g., Oxazolidinones, Oxazinones)

Chiral oxazolidinones are important heterocyclic compounds, frequently utilized as chiral auxiliaries in asymmetric synthesis. wikipedia.orgsantiago-lab.com The general synthesis of 2-oxazolidinones involves the cyclization of β-amino alcohols with a carbonyl source, such as phosgene, diethyl carbonate, or carbonyldiimidazole (CDI). santiago-lab.comnih.gov Given that this compound is a β-amino alcohol, it can be reasonably postulated that it could undergo cyclization to form a corresponding chiral oxazolidinone. This would involve the reaction of the amino and hydroxyl groups with a suitable carbonyl-containing reagent to form the five-membered heterocyclic ring. However, specific examples of the synthesis of oxazolidinones or the related six-membered oxazinones directly from this compound are not detailed in the reviewed literature.

Foundation for Structurally Diverse Chiral Scaffolds

The rigid cyclohexane (B81311) backbone of this compound provides a robust and stereochemically defined platform for the development of structurally diverse chiral scaffolds. Chiral 1,2-disubstituted cyclohexanes, including derivatives of trans-2-aminocyclohexanol, are recognized as privileged scaffolds in medicinal chemistry and asymmetric catalysis. rsc.orgnih.gov The functional groups of this compound, the primary amine and the hydroxyl group, offer two points for chemical modification, allowing for the attachment of various molecular fragments. This enables the construction of a library of chiral compounds with diverse functionalities and spatial arrangements, which can be screened for biological activity or catalytic performance. The aminomethyl group provides an additional degree of flexibility compared to a simple amino group, potentially influencing the binding properties and reactivity of the resulting derivatives.

Development of Novel Functional Materials for Research

The unique properties of the this compound scaffold have been harnessed in the creation of advanced functional materials with potential applications in biotechnology.

Trans-2-Aminocyclohexanol-based Amphiphiles

Researchers have designed and synthesized novel lipidic amphiphiles incorporating the trans-2-aminocyclohexanol (TACH) moiety. nih.govwestmont.edunih.gov These TACH-based lipids act as pH-sensitive conformational switches, earning them the name "flipids". nih.gov This behavior stems from the ability of the amino group to become protonated at acidic pH. This protonation leads to the formation of a strong intramolecular hydrogen bond between the protonated amino group and the hydroxyl group, which in turn induces a conformational flip of the cyclohexane ring.

This pH-triggered conformational change has been effectively utilized in the field of gene delivery. When incorporated into lipoplexes (lipid-DNA complexes), these TACH-lipids serve as highly efficient helper lipids. nih.gov In the acidic environment of the endosome, the conformational switch is triggered, which is believed to perturb the lipid bilayer and facilitate the release of the genetic material into the cytoplasm. Studies have shown that lipoplexes containing TACH-lipids can exhibit significantly higher transfection efficiency, in some cases up to two orders of magnitude better, compared to those with conventional helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, while maintaining low cytotoxicity. nih.gov

Table 1: Comparison of Helper Lipids in Gene Transfection

| Helper Lipid | Relative Transfection Efficiency | Cytotoxicity |

| TACH-based lipids | Up to 100-fold higher than controls | Low |

| DOPE | Baseline | Low |

| Cholesterol | Baseline | Low |

Data synthesized from findings reported in Biochimica et Biophysica Acta (BBA) - Biomembranes. nih.gov

Conformational Switches in Model Systems

The this compound framework and its derivatives have been the subject of significant research as molecular conformational switches, particularly those triggered by changes in pH. researchgate.netwestmont.edu These systems can reversibly alter their three-dimensional structure in response to an external stimulus, leading to a change in their properties and function. This behavior is primarily governed by the delicate balance of non-covalent interactions, most notably intramolecular hydrogen bonding, within the molecule. researchgate.netrsc.org

The conformational equilibrium of the cyclohexane ring in these derivatives is the core of their switching ability. The two primary chair conformations involve the substituents being in either axial (a) or equatorial (e) positions. In derivatives of this compound, the key equilibrium is between the diaxial (a,a) and diequatorial (e,e) conformers of the amino/ammonio and hydroxyl groups.

In a neutral or basic medium, the amino group is unprotonated. The diequatorial conformer is generally more stable to avoid unfavorable 1,3-diaxial interactions. sapub.org However, upon protonation of the amino group in an acidic environment, the equilibrium can shift dramatically. The formation of a strong intramolecular hydrogen bond between the newly formed ammonio group (-NH3+) and the hydroxyl group (-OH) can stabilize the otherwise less favored diequatorial conformer. researchgate.netwestmont.edu This acid-induced conformational flip forces other substituents on the cyclohexane ring to change their orientation, which can be used to control geometry-dependent molecular properties. researchgate.net

The efficiency and position of this conformational equilibrium are influenced by several factors, including the nature of the substituents on the amino group and the cyclohexane ring, as well as the polarity of the solvent. westmont.edu

Research Findings on pH-Induced Conformational Switching

Studies utilizing ¹H NMR spectroscopy have been instrumental in elucidating the dynamics of this conformational equilibrium. The coupling constants between vicinal protons on the cyclohexane ring are highly dependent on their dihedral angle, which allows for the determination of the predominant conformation and the position of the equilibrium. researchgate.net

A series of trans-2-aminocyclohexanol derivatives have been synthesized and studied as potential pH-triggered conformational switches. westmont.edu Research has shown that on protonation of the amino group, a conformer with equatorial positions of the ammonio and hydroxy groups becomes predominant due to stabilization by an intramolecular hydrogen bond and electrostatic interactions. researchgate.net The energy of these interactions has been estimated to be significant, in some cases exceeding 20 kJ/mol, which is strong enough to influence the ring's conformation even in the presence of bulky groups like tert-butyl. researchgate.net

The solvent plays a crucial role in the conformational preference. In non-polar solvents like chloroform (B151607) (CDCl₃), the conformer stabilized by an intramolecular hydrogen bond is more prevalent. In contrast, polar protic solvents like methanol (B129727) (CD₃OD) can form intermolecular hydrogen bonds with the solute, which competes with and can disrupt the internal hydrogen bond, shifting the equilibrium. westmont.edu

The basicity of the amino group, and thus the pH at which the conformational switch occurs, can be tuned by modifying its substituents. This allows for the design of conformational switches that operate at specific pH ranges. westmont.edu The pKa values for a series of protonated trans-2-aminocyclohexanol derivatives have been determined in deuterated methanol (CD₃OD) and show a wide range depending on the structure of the amino group. westmont.edu

Below is a data table summarizing the findings for a series of trans-2-aminocyclohexanol derivatives with benzoyloxy groups as counterbalances, illustrating the solvent dependency of the conformational equilibrium and the pKa values.

| Compound | Amino Group Substituent | % of Conformer with Intramolecular H-bond (in CDCl₃) | % of Conformer with Intramolecular H-bond (in CD₃OD) | pKa (in CD₃OD) |

| 2a | -NH₂ | 74% | 15% | 7.4 |

| 2b | -NHCH₂CF₃ | 97% | 51% | 4.9 |

| 2c | -N(CH₂CF₃)₂ | >98% | 31% | 2.5 |

| Data derived from studies on trans-2-aminocyclohexanol derivatives with benzoyloxy groups as conformational counterbalances. The presented conformer is the one where the hydroxyl and amino groups can form an intramolecular hydrogen bond. westmont.edu |

This ability to function as a pH-sensitive conformational switch makes derivatives of this compound promising candidates for various applications, including the development of "flipids" which are lipid amphiphiles that can induce perturbations in lipid bilayers in response to increased acidity. researchgate.net The controlled change in molecular geometry can be harnessed to trigger specific biological or chemical events.

Mechanistic Studies of Reactions Involving Trans 2 Aminomethyl 1 Cyclohexanol

Rearrangement Reaction Mechanisms

Rearrangement reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures. Trans-2-aminomethyl-1-cyclohexanol and its derivatives are known to participate in several mechanistically distinct rearrangement processes.

The N→O acyl migration is a well-documented intramolecular reaction, particularly in compounds containing both an amino and a hydroxyl group, such as 1,2- and 1,3-amino alcohols. u-szeged.hu In the case of derivatives of this compound, this process involves the transfer of an acyl group from the nitrogen atom of the aminomethyl group to the oxygen atom of the cyclohexanol (B46403) hydroxyl group.

The mechanism is typically initiated under acidic conditions. researchgate.net Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This facilitates an intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of a cyclic tetrahedral intermediate. For this compound derivatives, this intermediate is a fused bicyclic system. The breakdown of this intermediate can then proceed to yield the O-acyl product, which is an amino ester. This migration is often reversible, with the reverse O→N acyl migration being favored under neutral or slightly basic conditions. researchgate.net

Kinetic and preparative studies have been conducted on the N-O acyl migration of cyclohexane (B81311) derivatives. u-szeged.hu These investigations have analyzed the influence of ring size, configuration, and conformation on the reaction rate. The study of tetrahydrooxazines, which can be formed from cis- and trans-2-aminomethylcyclohexanol, provides insight into the conformational requirements and the steric course of the migration. u-szeged.hu

Table 1: Key Aspects of N-O Acyl Migration

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Acyl Transfer |

| Reactant Substructure | N-acylated this compound |

| Condition | Typically strong acidic conditions (for N→O migration) |

| Key Intermediate | Cyclic tetrahedral intermediate (e.g., a protonated oxazolidinium-like structure) |

| Product | O-acyl derivative (amino ester) |

| Reversibility | The reverse O→N migration is favored at neutral or basic pH |

The Tiffeneau-Demjanov rearrangement is a powerful synthetic method for the one-carbon ring expansion of cycloalkanones via their corresponding 1-aminomethyl-cycloalkanols. wikipedia.orgnumberanalytics.com When this compound is subjected to Tiffeneau-Demjanov conditions (treatment with nitrous acid), it does not undergo the classic ring expansion to a cycloheptanone (B156872) because it is a 1,3-amino alcohol, not a 1,2- (or α-) amino alcohol.

However, the related compound, 1-(aminomethyl)cyclohexanol (B1329751), readily undergoes this rearrangement to form cycloheptanone. thieme-connect.com The mechanism involves several key steps: numberanalytics.comwikipedia.org

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium ion. nih.gov

Dediazoniation and Rearrangement: The diazonium group is an excellent leaving group, and its departure as dinitrogen gas (N₂) generates a primary carbocation. This is immediately followed by a 1,2-alkyl shift. In the case of 1-(aminomethyl)cyclohexanol, a carbon-carbon bond of the cyclohexane ring migrates to the carbocationic center.

Product Formation: This concerted migration and loss of N₂ results in the formation of a ring-expanded carbocation, which is then captured by water to form a gem-diol that rapidly equilibrates to the more stable cycloheptanone. wikipedia.orgthieme-connect.com

The stereochemistry of the starting amino alcohol can significantly influence the migratory aptitude of the adjacent groups and the stereochemical outcome of the reaction. numberanalytics.comlibretexts.org The migration typically occurs from the side opposite to the departing diazonium group.

The deamination of primary amines with nitrous acid is the initial and critical step in the Tiffeneau-Demjanov rearrangement. wikipedia.org For this compound, this reaction proceeds via the formation of a diazonium salt from the primary amine of the aminomethyl group. nih.gov

The general mechanism for the deamination of a primary amine involves:

Formation of the nitrosating agent, typically the nitrosonium ion (NO⁺), from nitrous acid in an acidic medium.

Nucleophilic attack by the amine nitrogen on the nitrosonium ion to form an N-nitrosamine.

Tautomerization of the N-nitrosamine to a diazohydroxide.

Protonation of the diazohydroxide oxygen followed by the loss of a water molecule to generate the highly reactive diazonium ion (R-N₂⁺).

Once formed, the diazonium ion is a key intermediate that can undergo various subsequent reactions. In the context of rearrangement, it serves as a precursor to a carbocation upon losing N₂ gas. egyankosh.ac.in The stability and fate of this carbocation are dictated by the structure of the starting material. For this compound, the resulting primary carbocation is positioned beta to the hydroxyl group. This can lead to a complex mixture of products, including substitution products (diols), elimination products (alkenes), and potentially rearranged products, though not typically the classic Tiffeneau-Demjanov ring expansion. wikipedia.org

Detailed Studies of Reaction Intermediates

The course of the reactions involving this compound is governed by the formation and fate of specific reactive intermediates.

In the Tiffeneau-Demjanov and nitrous acid deamination reactions , the central reactive intermediate is the diazonium ion . numberanalytics.com This species is generally unstable and not isolated. Its significance lies in its role as an excellent leaving group (N₂), leading to the formation of a carbocation . The structure of the carbocation determines the final product distribution. For instance, the deamination of 1-(aminomethyl)cyclohexanol generates a carbocation that leads to ring expansion. egyankosh.ac.in The potential energy diagram for such a reaction shows that the carbocation resides in a potential energy well between the transition state for its formation and the transition state for its rearrangement. egyankosh.ac.in

Table 2: Key Intermediates in Rearrangement Reactions

| Reaction | Key Intermediate(s) | Subsequent Fate |

|---|---|---|

| N-O Acyl Migration | Cyclic tetrahedral intermediate (protonated) | Ring-opening to form O-acyl product |

| Nitrous Acid Deamination | Diazonium ion (R-CH₂N₂⁺) | Loss of N₂ to form a primary carbocation |

| Tiffeneau-Demjanov | Diazonium ion, Carbocation | 1,2-alkyl shift leading to ring expansion |

In the context of N-O acyl migration , the key intermediate is a bicyclic tetrahedral species . u-szeged.huresearchgate.net The stability of this intermediate and the stereoelectronic factors governing its formation and collapse are crucial in determining the reaction rate and equilibrium position. Spectroscopic methods, such as NMR, can be used to study related stable cyclic structures like tetrahydrooxazines to infer the nature of these transient intermediates. u-szeged.hu

Elucidation of Catalytic Cycles and Active Species

While often used as a chiral building block or ligand, this compound and its derivatives can also be integral parts of catalytic systems. Research has explored its role in processes like asymmetric transfer hydrogenation. In these reactions, the amino alcohol typically acts as a chiral ligand, coordinating to a metal center (e.g., Ruthenium) to create a chiral catalytic environment.

A general catalytic cycle for the transfer hydrogenation of a ketone using a Ru-(chiral amino alcohol) complex and a hydrogen source (like 2-propanol) involves:

Formation of the Active Catalyst: The precatalyst, often a Ru(II) complex, reacts with a base to form the active ruthenium-hydride species. The chiral ligand, derived from this compound, is coordinated to the metal throughout this process.

Coordination of Substrate: The ketone substrate coordinates to the ruthenium center.

Hydrogen Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone, and a proton is transferred from the ligand's hydroxyl group (or a coordinated solvent molecule) to the carbonyl oxygen. This step occurs within the chiral pocket of the catalyst, dictating the stereochemistry of the newly formed secondary alcohol.

Product Release and Catalyst Regeneration: The product alcohol dissociates from the catalyst. The catalyst is then regenerated by reaction with the hydrogen donor (e.g., 2-propanol), which provides a new hydride to the ruthenium center and releases a molecule of acetone, thus completing the cycle.

The active species in these cycles is typically a ruthenium-hydride complex bearing the chiral amino alcohol ligand. acs.org The bifunctional nature of the ligand, with both a coordinating amino group and a proton-donating hydroxyl group, is often key to the catalytic efficiency.

Computational and Theoretical Chemistry Studies

Molecular Modeling for Understanding Stereoselectivity

Molecular modeling techniques are instrumental in elucidating the factors that govern the stereochemical outcomes of reactions involving trans-2-Aminomethyl-1-cyclohexanol. The preference for the trans configuration is a key aspect that has been investigated through these methods.

Studies have shown that the formation of the trans isomer is often favored due to lower steric strain compared to the cis isomer. For instance, in the cyclization reactions to form aziridines, AM1 computations have revealed that the enolates leading to

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of trans-2-Aminomethyl-1-cyclohexanol. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the spatial arrangement of atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of protons are indicative of their local electronic environment. For this compound, the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the protons of the aminomethyl group (-CH₂NH₂) are of particular diagnostic importance. The hydroxyl proton itself often appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the cyclohexane (B81311) ring appear as a complex series of multiplets due to intricate spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include those for the carbon atom bonded to the hydroxyl group (C-OH) and the carbon of the aminomethyl group (C-NH₂). The chemical shifts of the cyclohexane ring carbons provide further confirmation of the structure.

Conformational Analysis: The trans configuration of the aminomethyl and hydroxyl groups on the cyclohexane ring leads to specific conformational preferences, predominantly a chair conformation. The coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are crucial for conformational analysis. The magnitude of the vicinal coupling constant (³J) between the axial and equatorial protons on the cyclohexane ring can be used to determine the preferred conformation, often with the aid of the Karplus equation. Studies on related trans-1,2-disubstituted cyclohexanes have demonstrated that the equilibrium between the diaxial (aa) and diequatorial (ee) conformations is influenced by solvent polarity. nih.govresearchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl and amino groups can further influence the conformational equilibrium. Solvent-dependent NMR studies can reveal shifts in resonance peaks due to the disruption of these hydrogen bonds or interactions with the solvent.

Below is a table summarizing typical NMR data for cyclohexanol (B46403) derivatives, providing a reference for the expected chemical shifts in this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | CH-OH | ~3.6 | chemicalbook.com |

| ¹H | -CH₂NH₂ | ~2.5–3.0 | |

| ¹H | Cyclohexane Ring | ~1.0–2.0 | chemicalbook.com |

| ¹³C | C-OH | ~70 | |

| ¹³C | C-NH₂ | ~50 | |

| ¹³C | Cyclohexane Ring | ~25–35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of this compound are:

O-H Stretch: A broad and intense absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch: The primary amine group (-NH₂) exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. These bands are generally sharper than the O-H stretch. libretexts.org

C-H Stretch: Absorptions corresponding to the C-H stretching of the cyclohexane and aminomethyl groups are found just below 3000 cm⁻¹.

N-H Bend: A bending vibration for the primary amine is typically seen around 1600 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol appears in the 1050-1250 cm⁻¹ region.

C-N Stretch: The carbon-nitrogen single bond stretch is usually found in the 1000-1200 cm⁻¹ range.

The presence of these characteristic bands provides strong evidence for the molecular structure of this compound. An authentic infrared spectrum will conform to these expected absorptions. fishersci.be

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H | Stretch (broad) | 3200–3600 | |

| N-H | Stretch (sharp) | 3300–3500 | |

| C-H | Stretch | <3000 | |

| N-H | Bend | ~1600 | |

| C-O | Stretch | 1050–1250 | |

| C-N | Stretch | 1000–1200 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess, which is critical for its application in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. torontech.com For a non-UV absorbing compound like this compound, derivatization with a UV-active reagent may be necessary for detection. nih.gov Alternatively, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. Reversed-phase HPLC, with a C18 or C8 column, is commonly employed to separate the compound from non-polar impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. fishersci.be The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is typically used for detection. The purity is calculated from the relative peak areas in the gas chromatogram. For less volatile derivatives, GC can be coupled with mass spectrometry (GC-MS) for both separation and identification of components. rsc.orgoamjms.euphcogj.com

Chiral Chromatography for Enantiomer Separation

To separate the enantiomers of this compound and determine the enantiomeric excess (ee), chiral chromatography is the method of choice. This can be achieved through two main approaches:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method, where the enantiomers are separated on an HPLC column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original compound. A common derivatizing agent for amines and alcohols is (R)- or (S)-mandelic acid. evitachem.com

The determination of enantiomeric excess is crucial for applications where stereochemistry dictates biological activity or the outcome of a chemical reaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular weight of 129.20 g/mol . fishersci.bescbt.com

In a typical electron ionization (EI) mass spectrum, the molecule undergoes ionization and fragmentation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 129. While the molecular ion may be weak or absent in some cases, characteristic fragment ions provide valuable structural clues. Common fragmentation pathways for cyclic aminoalcohols include the loss of water (H₂O), the loss of an aminomethyl radical (•CH₂NH₂), and cleavage of the cyclohexane ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition.

Q & A

Q. What spectroscopic methods are most effective for confirming the stereochemistry of trans-2-Aminomethyl-1-cyclohexanol?

- Methodological Answer : The stereochemical configuration can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography . For example, NMR data reveals distinct chemical shifts for axial and equatorial substituents due to ring strain and hydrogen bonding. In trans-2-aminocyclohexanol derivatives, key shifts include:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | 41.74 | Axial cyclohexanol carbon |

| C2 | 41.57 | Aminomethyl attachment |

| C3 | 33.24 | Adjacent to hydroxyl |

| OCHCHO | 70.00–71.37 | Ether linkage |

X-ray crystallography further resolves spatial arrangements, particularly intramolecular hydrogen bonds (e.g., OH···N interactions) that stabilize specific conformers .

Q. What are the critical handling considerations for this compound to prevent degradation?

- Methodological Answer : The compound is sensitive to oxidation and hygroscopic conditions . Key precautions include:

- Storing under inert gas (e.g., argon) at 2–8°C to minimize amine oxidation.

- Using anhydrous solvents (e.g., dried DMSO or THF) during reactions to avoid hydrolysis.

- Handling in a glovebox for air-sensitive syntheses, as the hydroxyl and amine groups can react with atmospheric CO or moisture .

Advanced Questions

Q. How can pH-dependent conformational switching of this compound derivatives be quantified?

- Methodological Answer : Conformational dynamics are studied using solvent-variable NMR and free energy calculations . For example:

- In CDCl, the trans-2-morpholylcyclohexanol derivative adopts conformation 2A (OH···N hydrogen bond), while in methanol, it shifts to 2B (solvent-disrupted H-bond) with a >10 kJ/mol stability difference .

| Solvent | Predominant Conformation | Stabilizing Interaction |

|---|---|---|

| CDCl | 2A | Intramolecular H-bond |

| Methanol/DMSO | 2B | Solvent H-bonding |

Computational tools (e.g., DFT or MD simulations) model energy barriers between conformers, validated by experimental NMR coupling constants .

Q. What strategies optimize this compound as a scaffold for enzyme inhibitors?

- Methodological Answer : The compound’s hydrogen-bonding capacity and rigid cyclohexane backbone make it suitable for drug design. Key steps include:

- Molecular docking : Screen derivatives against target enzymes (e.g., HIV-1 protease) to identify binding poses.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., alkyl chains or aryl groups) to enhance affinity. For instance, adding hydrophobic groups at C5 improves binding to protease active sites .

- Enzymatic assays : Measure IC values to quantify inhibition potency.

Q. How should researchers resolve contradictions in solvent-induced conformational data?

- Methodological Answer : Contradictions arise from solvent polarity, temperature, or competing intermolecular interactions. Mitigation strategies include:

- Systematic solvent screening : Test a range of solvents (polar aprotic to nonpolar) to map conformational preferences.

- Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables.

- Cross-validation with computational models : Compare experimental NMR data with predicted conformer populations from MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.